molecular formula C25H16O11 B1240801 7,8-Dideoxy-6-oxogriseorhodin C

7,8-Dideoxy-6-oxogriseorhodin C

Cat. No. B1240801
M. Wt: 492.4 g/mol
InChI Key: NIHLMIADSHAEBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8-Dideoxy-6-oxogriseorhodin C is a natural product found in Actinoplanes ianthinogenes with data available.

Scientific Research Applications

Subheading Synergistic Anti-MRSA Activity

7,8-Dideoxy-6-oxogriseorhodin C has demonstrated notable synergistic activity against methicillin-resistant Staphylococcus aureus (MRSA) when combined with the β-lactam antibiotic oxacillin. This compound, isolated from marine mollusk-associated bacteria, has been identified as selective against Gram-positive bacteria, including MRSA and Enterococcus faecium, with minimal inhibitory concentration (MIC) ranges between 0.125–0.5 μg/ml. Its combined use with oxacillin results in a tenfold decrease in MIC, indicating potent synergistic effects against MRSA. This discovery marks a significant advancement in addressing antibiotic resistance, showcasing the compound's potential as a part of combination therapies to combat resistant bacterial strains (Miller et al., 2020).

properties

Product Name

7,8-Dideoxy-6-oxogriseorhodin C

Molecular Formula

C25H16O11

Molecular Weight

492.4 g/mol

IUPAC Name

4',9',10-trihydroxy-7'-methoxy-7-methylspiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-benzo[f][1]benzofuran]-3',5',8',9-tetrone

InChI

InChI=1S/C25H16O11/c1-8-5-10-6-9-3-4-25(35-21(9)19(29)13(10)24(32)34-8)23(31)16-18(28)14-11(26)7-12(33-2)17(27)15(14)20(30)22(16)36-25/h5-7,28-30H,3-4H2,1-2H3

InChI Key

NIHLMIADSHAEBH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CC3=C(C(=C2C(=O)O1)O)OC4(CC3)C(=O)C5=C(C6=C(C(=C5O4)O)C(=O)C(=CC6=O)OC)O

synonyms

7,8-dideoxy-6-oxo-griseorhodin C
7,8-dideoxy-6-oxogriseorhodin C
DDO-griseorhodin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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